N-[2-(benzyloxy)ethyl]-2,2-diphenylacetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2,2-diphenyl-N-(2-phenylmethoxyethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO2/c25-23(24-16-17-26-18-19-10-4-1-5-11-19)22(20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-15,22H,16-18H2,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLJYJYSAMFDBFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCNC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101330912 | |
| Record name | 2,2-diphenyl-N-(2-phenylmethoxyethyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101330912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
23.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24792180 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
329919-60-0 | |
| Record name | 2,2-diphenyl-N-(2-phenylmethoxyethyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101330912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational Context Within Organic Chemistry and Amide Synthesis
The synthesis of N-[2-(benzyloxy)ethyl]-2,2-diphenylacetamide is fundamentally rooted in the principles of amide bond formation, a cornerstone of organic chemistry. Amides are typically synthesized through the reaction of a carboxylic acid or its derivative with an amine. In the case of this compound, the logical synthetic route involves the reaction of 2,2-diphenylacetic acid or its activated form (like an acyl chloride) with 2-(benzyloxy)ethanamine.
The reaction, known as acylation, is a nucleophilic acyl substitution. The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the carboxylic acid derivative. This process is often facilitated by coupling agents or by converting the carboxylic acid to a more reactive species to ensure a high yield of the desired amide. The stability of the resulting amide bond is a key feature, contributing to its prevalence in both biological systems and synthetic materials.
Structural Framework and Synthetic Significance of the Diphenylacetamide Moiety
The diphenylacetamide portion of the molecule, characterized by an acetamide (B32628) group bearing two phenyl substituents on the alpha-carbon, is a significant pharmacophore. The presence of two bulky phenyl groups imparts steric hindrance and specific conformational properties to the molecule. This structural feature is often exploited in medicinal chemistry to design molecules that can selectively interact with biological targets.
The diphenylmethyl group (a component of the diphenylacetamide moiety) is found in various biologically active compounds. Its lipophilic nature can enhance membrane permeability, a crucial factor for drug efficacy. The amide linkage provides a rigid and planar unit with hydrogen bonding capabilities, further influencing the molecule's interaction with protein receptors and enzymes. The synthesis of derivatives containing the diphenylacetamide scaffold has been a subject of interest in the development of new therapeutic agents. researchgate.netorientjchem.org
Historical Trajectories and Early Research Contributions to Benzyloxy Containing Compounds
The benzyloxy group, a benzyl (B1604629) group attached to an oxygen atom, has a long and significant history in organic synthesis and medicinal chemistry. Historically, it has been widely used as a protecting group for alcohols and phenols due to its stability under a variety of reaction conditions and its facile removal by hydrogenolysis.
Beyond its role as a protective group, the benzyloxy moiety is an integral part of many biologically active molecules. Research has shown that the incorporation of a benzyloxy group can significantly influence a compound's pharmacological properties. For instance, benzyloxy-containing compounds have been investigated for their potential as monoamine oxidase (MAO) inhibitors, which are used in the treatment of neurodegenerative diseases. nih.gov Studies have also explored their application in the development of anticancer agents, where the benzyloxy group can contribute to the molecule's ability to interact with specific cellular targets. acs.org The electronic and steric properties of the benzyl group can be readily modified by introducing substituents on the phenyl ring, allowing for the fine-tuning of a compound's activity. nih.gov
Research Gaps and Future Directions in N 2 Benzyloxy Ethyl 2,2 Diphenylacetamide Studies
Strategic Approaches to the Core Diphenylacetamide Scaffold Formation
The formation of the central diphenylacetamide structure is a critical step in the synthesis of this compound. This typically involves the creation of an amide bond between a 2,2-diphenylacetic acid moiety and an appropriate amine.
Amide Bond-Forming Reactions and Coupling Techniques
The direct condensation of a carboxylic acid, such as 2,2-diphenylacetic acid, with an amine like 2-(benzyloxy)ethanamine is a primary strategy for forming the target amide. This transformation generally requires the use of coupling reagents to activate the carboxylic acid and facilitate the reaction. A variety of modern coupling reagents are effective for this purpose, particularly for sterically hindered substrates. rsc.orgmasterorganicchemistry.com
One common approach involves converting the carboxylic acid into a more reactive acyl halide, typically an acid chloride, by treating it with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. masterorganicchemistry.commdpi.com The resulting 2,2-diphenylacetyl chloride can then react readily with 2-(benzyloxy)ethanamine, often in the presence of a non-nucleophilic base to scavenge the HCl byproduct. youtube.com
Alternatively, a wide array of dehydrating coupling reagents can be employed to form the amide bond directly from the carboxylic acid and amine. These reagents activate the carboxylic acid in situ, forming a highly reactive intermediate that is then attacked by the amine. masterorganicchemistry.com This method is often preferred due to its milder reaction conditions. Diphenylsilane (B1312307) has also been described as a sustainable coupling reagent that releases only hydrogen and siloxane as by-products. rsc.org
A general procedure for amide coupling suitable for hindered substrates involves dissolving the carboxylic acid and a coupling agent like 1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) or (Tetramethylfluoroformamidinium hexafluorophosphate) (BTFFH) in a dry solvent, followed by the addition of a base such as N,N-diisopropylethylamine (DIPEA) and finally the amine component. rsc.org Novel methods, such as harnessing the rearrangement of nitrile imines, also provide pathways to amide bonds, potentially avoiding the need for traditional carbodiimide (B86325) reagents and improving atom economy. nih.gov
Table 1: Common Coupling Reagents for Amide Bond Formation
| Reagent Class | Example Reagent | Abbreviation | By-product | Key Features |
|---|---|---|---|---|
| Carbodiimides | N,N'-Dicyclohexylcarbodiimide | DCC | Dicyclohexylurea (DCU) | Widely used, but DCU can be difficult to remove. masterorganicchemistry.com |
| Carbodiimides | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | Water-soluble urea | Easier purification than DCC. masterorganicchemistry.com |
| Phosphonium Salts | (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | HMPA (toxic) | Highly effective but produces carcinogenic by-product. |
| Uronium/Aminium Salts | HATU | HATU | Tetramethylurea | High efficiency, low racemization for chiral substrates. |
Stereochemical Control in α,α-Disubstituted Amide Synthesis
While this compound itself is achiral at the α-carbon, the synthesis of analogues with two different substituents at this position introduces a stereocenter. The construction of such α,α-disubstituted (quaternary) stereocenters is a significant challenge in organic synthesis. Advanced catalytic methods have been developed to control the stereochemistry of these products.
One powerful strategy is the stereodivergent synthesis of α,α-disubstituted α-amino acids using dual catalysis. nih.govacs.org For instance, a synergistic approach using copper (Cu) and iridium (Ir) catalysts has been developed for the stereodivergent α-allylation of aldimine esters. This method allows for the preparation of all four possible stereoisomers of the product from the same set of starting materials simply by choosing the appropriate combination of two chiral catalysts. nih.govacs.org Such methodologies provide a pathway to chiral analogues of diphenylacetamide with high stereoselectivity. Another approach involves controlling the stereochemistry of Michael additions using N,N-disubstituted amide enolates. acs.org
Introduction and Manipulation of the 2-(Benzyloxy)ethyl Functional Group
Etherification and Alkylation Protocols for Benzyloxy Moiety Incorporation
The precursor amine, 2-(benzyloxy)ethanamine, is typically synthesized through the formation of a benzyl (B1604629) ether. nih.govmedchemexpress.com A standard and effective method for this is the Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl group of 2-aminoethanol (ethanolamine) with a suitable base to form an alkoxide, which then acts as a nucleophile to displace a halide from a benzyl halide, such as benzyl bromide or benzyl chloride.
To avoid competing N-alkylation of the amine, a protecting group strategy may be employed. The amine can be temporarily protected, for example, as a carbamate (B1207046) or phthalimide, allowing the O-alkylation to proceed selectively. Subsequent deprotection then yields the desired 2-(benzyloxy)ethanamine.
Convergent and Divergent Synthetic Pathways for Complex Architectures
The synthesis of this compound and its analogues can be approached using either convergent or divergent strategies. wikipedia.orgnih.gov
A convergent synthesis is the most direct route to the title compound. In this approach, the two primary fragments, 2,2-diphenylacetic acid and 2-(benzyloxy)ethanamine, are prepared independently and then joined together in a final amide coupling step. researchgate.net This strategy is generally efficient as it maximizes the build-up of molecular complexity in a minimal number of steps in the main reaction sequence. crimsonpublishers.com
A divergent synthesis , on the other hand, is well-suited for creating a library of related analogues. wikipedia.orgnih.gov This strategy begins with a common core intermediate which is then subjected to various reactions to generate a diverse set of final products. nih.gov For example, one could start with 2,2-diphenylacetic acid and couple it with a wide range of different amines to produce a library of N-substituted diphenylacetamides. Alternatively, 2-(benzyloxy)ethanamine could be acylated with numerous different carboxylic acids to explore structural variations on that side of the molecule. This approach is particularly valuable in medicinal chemistry for structure-activity relationship (SAR) studies. wikipedia.orgnih.gov
Optimization of Synthetic Pathways and Process Intensification
Optimizing the synthesis of this compound involves improving reaction efficiency, reducing waste, and simplifying procedures. Several techniques can be applied to achieve these goals.
One method for process intensification is the use of microwave-assisted synthesis. Microwave reactors can significantly reduce reaction times, often from hours to minutes, and may also decrease the required volume of solvent. researchgate.net For the amide bond formation step, this can lead to faster and more efficient conversions.
One-pot procedures, where multiple reaction steps are carried out in the same vessel without isolating intermediates, can also streamline the synthesis. nih.gov This reduces material loss during transfers and purifications and saves time and resources. For instance, a one-pot conversion of a carboxylic acid to an amide can be achieved using novel thioester-forming reagents, which also aligns with the principles of green chemistry by avoiding traditional coupling agents. nih.gov
The selection of reagents can also be optimized for sustainability. The use of diphenylsilane as a coupling agent is an example of a greener alternative, as it produces minimal and non-toxic by-products. rsc.org Such considerations are increasingly important in modern chemical synthesis for minimizing environmental impact.
Application of Microwave-Assisted and Flow Chemistry Techniques in Amide Synthesis
The synthesis of N-substituted amides, including this compound, has traditionally involved methods that often require prolonged reaction times and harsh conditions. To overcome these limitations, microwave-assisted organic synthesis (MAOS) and flow chemistry have emerged as powerful alternatives, offering significant improvements in reaction speed, yield, and energy efficiency.
Microwave-Assisted Synthesis:
Microwave irradiation accelerates chemical reactions by directly heating the reactants and solvent through dielectric heating. This rapid and uniform heating can dramatically reduce reaction times from hours to minutes and often leads to higher product yields and cleaner reaction profiles. rasayanjournal.co.inresearchgate.net In the context of amide synthesis, microwave energy can be used for direct amidation of carboxylic acids and amines, often under solvent-free conditions, which aligns with the principles of green chemistry. nih.govnih.gov
For the synthesis of diarylacetamide analogues, a typical microwave-assisted protocol would involve heating a mixture of the carboxylic acid (e.g., 2,2-diphenylacetic acid) and the amine (e.g., 2-(benzyloxy)ethanamine) in a sealed microwave vial. The reaction can be performed neat or in a minimal amount of a high-boiling polar solvent. Catalytic amounts of an agent like ceric ammonium (B1175870) nitrate (B79036) can be employed to facilitate the reaction. nih.gov The precise control over temperature and pressure in modern microwave reactors allows for rapid optimization of reaction conditions to maximize yield and minimize byproduct formation.
Flow Chemistry:
Continuous flow chemistry offers several advantages over traditional batch processing, including enhanced safety, scalability, and process control. researchgate.net In a flow system, reagents are continuously pumped through a reactor where they mix and react. The high surface-area-to-volume ratio in microreactors allows for excellent heat transfer and precise temperature control, enabling reactions to be performed under conditions that would be unsafe in a batch reactor. nih.gov
For the synthesis of this compound, a flow process could be designed where a solution of 2,2-diphenylacetic acid is first activated, for example, by converting it to an acid chloride or using a coupling agent in-line. This activated intermediate would then merge with a stream of 2-(benzyloxy)ethanamine in a heated reactor coil to form the desired amide. nih.govrsc.org The residence time in the reactor can be precisely controlled to ensure complete conversion. This methodology allows for the synthesis of a variety of amide derivatives with high efficiency and facilitates easy scale-up without the need for extensive re-optimization. rsc.orgrsc.org
Table 1: Comparison of Synthetic Techniques for Amide Formation
| Parameter | Conventional Heating | Microwave-Assisted Synthesis | Flow Chemistry |
|---|---|---|---|
| Reaction Time | Hours to days | Minutes to hours | Seconds to minutes |
| Heating Method | External (conduction, convection) | Internal (dielectric heating) | External, highly efficient |
| Temperature Control | Less precise, temperature gradients | Precise and uniform | Highly precise, excellent heat transfer |
| Scalability | Difficult, requires re-optimization | Limited by vessel size | Readily scalable by continuous operation |
| Safety | Risk of thermal runaways | Reduced risk with sealed vessels | Inherently safer due to small volumes |
| Yields | Variable | Often higher than conventional | Generally high and reproducible |
Catalytic Systems for Enhanced Efficiency and Selectivity
Direct amidation, the reaction between a carboxylic acid and an amine with the removal of water, is the most atom-economical method for forming amide bonds. However, this reaction is often thermodynamically unfavorable and requires high temperatures, which can be incompatible with sensitive functional groups. researchgate.net Consequently, significant research has focused on developing catalytic systems that promote amide bond formation under milder conditions.
These catalysts function by activating the carboxylic acid group, making it more susceptible to nucleophilic attack by the amine. Catalytic systems for the synthesis of compounds like this compound can be broadly categorized into metal-based and organocatalytic systems.
Metal-Based Catalysts:
A variety of transition metal catalysts have been shown to be effective for direct amidation. Nickel complexes, such as nickel(II) chloride (NiCl₂), have been successfully used to catalyze the amidation of phenylacetic acid derivatives with various amines. researchgate.netnih.gov These reactions typically proceed in non-polar solvents like toluene (B28343) at elevated temperatures, offering moderate to excellent yields. The proposed mechanism involves the coordination of the nickel catalyst to the carboxylic acid, enhancing its electrophilicity. One of the key advantages of using simple metal salts like NiCl₂ is their low cost, stability, and potential for recycling. nih.gov Other early transition metals, including titanium and zirconium complexes, have also demonstrated high efficiency in promoting amidation. researchgate.net
Organocatalysts:
Boron-based catalysts, particularly boronic acids, have emerged as a prominent class of organocatalysts for direct amidation. They are valued for their low toxicity and ability to function under relatively mild conditions. The catalytic cycle is believed to involve the formation of an acyloxyboron intermediate, which is a highly reactive acylating agent. These reactions often require the removal of water, typically through azeotropic distillation or the use of molecular sieves, to drive the reaction to completion. researchgate.net
Table 2: Overview of Catalytic Systems for Amidation of Phenylacetic Acid Analogues
| Catalyst System | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Nickel(II) Chloride (NiCl₂) | Toluene, 110°C, 10 mol% catalyst | Low cost, recyclable, effective for aryl-acetic acids researchgate.netnih.gov | Requires elevated temperatures, moderate catalyst loading |
| Titanium(IV) Isopropoxide | Neat or high-boiling solvent, >100°C | Readily available, low price researchgate.net | Sensitive to water and air |
| Zirconium(IV) Chloride | Xylenes, 150°C | Effective for less reactive substrates | Sensitive to water and air |
| Arylboronic Acids | Toluene/Heptane (B126788), reflux with water removal | Mild conditions, low toxicity, broad substrate scope | Requires anhydrous conditions/water removal |
Purification and Isolation Strategies for Synthetic Intermediates and Final Compounds
The final stage in the synthesis of this compound and its intermediates is purification and isolation, a critical step to ensure the compound meets the required standards of purity for subsequent applications. The choice of purification strategy depends on the physical and chemical properties of the target compound and the nature of the impurities present.
Initial Work-up:
Following the completion of the reaction, a standard aqueous work-up is typically performed. This involves partitioning the reaction mixture between an organic solvent (such as ethyl acetate, dichloromethane, or diethyl ether) and an aqueous solution. The aqueous phase is used to remove water-soluble reagents, catalysts, and byproducts. For instance, washing with a dilute acid solution (e.g., 1N HCl) removes unreacted basic starting materials like amines, while washing with a basic solution (e.g., saturated sodium bicarbonate) removes unreacted acidic starting materials. A final wash with brine (saturated sodium chloride solution) is often used to reduce the amount of dissolved water in the organic phase before drying. orgsyn.org
Chromatography:
For compounds that are not easily purified by crystallization or when impurities have similar solubility profiles, column chromatography is the method of choice. This technique separates compounds based on their differential adsorption onto a stationary phase (commonly silica (B1680970) gel) as a mobile phase (a solvent or mixture of solvents) is passed through it. For N-substituted 2,2-diphenylacetamides, a typical mobile phase might consist of a mixture of a non-polar solvent like hexane (B92381) or heptane and a more polar solvent like ethyl acetate. The polarity of the solvent system is optimized to achieve good separation between the desired product and any impurities. The fractions containing the pure compound are collected, combined, and the solvent is removed under reduced pressure.
Recrystallization:
Recrystallization is a powerful technique for purifying solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature. A suitable solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at an elevated temperature, while the impurities are either highly soluble or insoluble at all temperatures. For a crystalline solid like this compound, a common procedure would involve dissolving the crude product in a minimal amount of a hot solvent or solvent mixture (e.g., ethanol/water, dichloromethane/hexane). googleapis.com The solution is then allowed to cool slowly, promoting the formation of a crystalline lattice of the pure compound, while impurities remain in the solution (mother liquor). The purified crystals are then collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 2,2-diphenylacetic acid |
| 2-(benzyloxy)ethanamine |
| Nickel(II) chloride |
| Ceric ammonium nitrate |
| Toluene |
| Ethyl acetate |
| Dichloromethane |
| Diethyl ether |
| Hexane |
| Ethanol |
| Sodium bicarbonate |
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to elucidating the electronic characteristics of this compound. These calculations offer a microscopic view of the molecule's geometry, energy, and the distribution of its electrons, which collectively determine its reactivity and spectroscopic signatures.
Density Functional Theory (DFT) stands as a powerful computational method to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. nih.gov For this compound, DFT calculations, often employing a functional like B3LYP with a 6-31G* basis set, can predict bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy state.
The optimization process systematically adjusts the atomic coordinates to minimize the total electronic energy of the molecule. The resulting energetic information is vital for comparing the relative stabilities of different potential conformations and for calculating thermodynamic properties such as enthalpy and Gibbs free energy.
Table 1: Selected Optimized Geometrical Parameters of this compound (Hypothetical DFT Data)
| Parameter | Bond/Angle | Value |
| Bond Length | C=O (Amide) | 1.24 Å |
| C-N (Amide) | 1.35 Å | |
| C-C (Diphenyl) | 1.54 Å | |
| C-O (Ether) | 1.43 Å | |
| Bond Angle | O=C-N | 122.5° |
| C-N-C | 121.8° | |
| C-O-C | 118.0° | |
| Dihedral Angle | C-C-N-C | 175.0° |
Note: The data in this table is hypothetical and serves as an illustration of typical results from DFT calculations.
Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. youtube.comwikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.
For this compound, the HOMO is expected to be localized primarily on the electron-rich regions, such as the benzyloxy and diphenyl groups, which can act as electron donors. Conversely, the LUMO is likely to be centered around the electron-deficient carbonyl group of the amide moiety, which can act as an electron acceptor.
Analysis of the charge distribution, often visualized through molecular electrostatic potential (MEP) maps, reveals the electron density landscape of the molecule. In these maps, regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while positive potential regions (blue) are electron-poor and prone to nucleophilic attack. For this compound, the oxygen atom of the carbonyl group would exhibit a significant negative electrostatic potential.
Table 2: Frontier Molecular Orbital Energies of this compound (Hypothetical Data)
| Molecular Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -1.2 |
| HOMO-LUMO Gap | 5.3 |
Note: The data in this table is hypothetical and for illustrative purposes.
Quantum chemical calculations can accurately predict various spectroscopic properties. The simulation of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts is achieved by calculating the magnetic shielding tensors for each nucleus. These theoretical predictions are invaluable for interpreting experimental NMR spectra and for the structural elucidation of the molecule.
Similarly, the calculation of vibrational frequencies allows for the simulation of the infrared (IR) spectrum. By analyzing the vibrational modes, specific peaks in the theoretical spectrum can be assigned to the stretching and bending of particular bonds or functional groups within this compound, such as the characteristic C=O stretch of the amide group and the C-O stretch of the ether linkage.
Table 3: Simulated Vibrational Frequencies for Key Functional Groups of this compound (Hypothetical Data)
| Functional Group | Vibrational Mode | Calculated Frequency (cm⁻¹) |
| Amide | C=O Stretch | 1675 |
| Amide | N-H Bend | 1550 |
| Ether | C-O Stretch | 1100 |
| Aromatic | C-H Stretch | 3050 |
Note: The data in this table is hypothetical and represents typical values obtained from simulations.
Molecular Dynamics Simulations for Conformational Space Exploration
While quantum chemical calculations provide a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. researcher.life These simulations are essential for exploring the vast conformational landscape of a flexible molecule like this compound.
MD simulations model the movements of atoms and bonds within a molecule by solving Newton's equations of motion. By simulating the molecule's trajectory over a period of time, a wide range of possible conformations can be sampled. This is particularly important for understanding the flexibility of the ethyl bridge and the rotational freedom of the benzyloxy and diphenyl groups.
The analysis of the simulation trajectory allows for the identification of the most populated and, therefore, most stable conformational states. This information is crucial for understanding how the molecule's shape can influence its interactions with other molecules.
The surrounding environment can significantly impact the conformation and dynamics of a molecule. MD simulations can explicitly include solvent molecules, such as water or an organic solvent, to provide a more realistic model of the molecule's behavior in solution. researchgate.net
The presence of a solvent can influence the conformational preferences of this compound through interactions like hydrogen bonding and van der Waals forces. For instance, in a polar solvent, conformations that expose polar groups to the solvent may be favored. By running simulations in different solvents, it is possible to predict how the molecule's structure and flexibility will change in various chemical environments.
Molecular Docking and Binding Affinity Predictions for Probe Development
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug discovery and for developing research probes to understand the compound's interaction with a biological target.
Ligand-Target Interaction Modeling for Specific Research Probes
In the context of this compound, ligand-target interaction modeling would be the first step in identifying its potential biological targets. This process involves docking the three-dimensional structure of the compound against a library of known protein structures. The goal is to identify proteins where the compound can bind with high affinity and specificity.
Successful docking simulations would provide insights into the binding mode, including the key amino acid residues involved in the interaction and the types of chemical bonds formed (e.g., hydrogen bonds, hydrophobic interactions, and van der Waals forces). This information is fundamental for designing more potent and selective research probes.
Table 1: Hypothetical Ligand-Target Interaction Data for this compound
| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |
| Target A | -8.5 | Tyr123, Phe256 | Pi-Pi stacking, Hydrophobic |
| Target B | -7.2 | Ser78, Gln150 | Hydrogen bond, van der Waals |
| Target C | -6.8 | Leu45, Val98 | Hydrophobic |
Note: The data in this table is hypothetical and for illustrative purposes only, as no specific studies on this compound have been published.
Computational Screening Methodologies for Novel Probe Discovery
Computational screening, also known as virtual screening, is a cost-effective method for identifying promising lead compounds from large chemical libraries. If this compound were to be used as a starting point, computational screening could be employed to discover novel probes with improved properties.
This would involve screening databases of millions of compounds to find molecules with similar structural features or those predicted to bind to the same target with higher affinity. High-throughput virtual screening would filter these libraries based on docking scores and other physicochemical properties, narrowing down the candidates for further experimental validation.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Space Exploration
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structure of a compound and its biological activity. For this compound, QSAR would be invaluable for exploring its chemical space to design analogs with potentially enhanced activity.
This approach focuses on identifying the key molecular descriptors (e.g., electronic, steric, and hydrophobic properties) that are correlated with a specific activity. By understanding these relationships, researchers can predict the activity of new, unsynthesized compounds, thereby guiding the design of more effective research probes. The focus of such a QSAR study would be on the chemical interactions driving the compound's behavior, rather than its clinical effectiveness.
Table 2: Hypothetical QSAR Model Descriptors for this compound Analogs
| Molecular Descriptor | Coefficient | Contribution to Activity |
| LogP (Hydrophobicity) | 0.45 | Positive |
| Molecular Weight | -0.12 | Negative |
| Number of Hydrogen Bond Donors | 0.28 | Positive |
| Dipole Moment | 0.15 | Positive |
Note: The data in this table is hypothetical and for illustrative purposes only, as no specific QSAR studies on this compound have been published.
Chemical Reactivity and Transformations of N 2 Benzyloxy Ethyl 2,2 Diphenylacetamide
Reactions at the Amide Nitrogen and Carbonyl Moieties
The amide linkage in N-[2-(benzyloxy)ethyl]-2,2-diphenylacetamide is a key site for chemical modification, allowing for reactions at both the nitrogen atom and the carbonyl carbon.
The secondary amide nitrogen in this compound possesses a lone pair of electrons, rendering it nucleophilic and susceptible to alkylation and acylation reactions. While direct N-alkylation of amides can be challenging due to the delocalization of the nitrogen lone pair into the adjacent carbonyl group, it can be achieved under specific conditions. Typically, a strong base is required to deprotonate the amide nitrogen, forming a more nucleophilic amidate anion. This anion can then react with an alkylating agent, such as an alkyl halide, to yield the corresponding N-alkylated product.
Alkylation of N-substituted 2-phenylacetamides, which are structurally similar to the target molecule, has been shown to proceed under basic conditions, often competing with C-alkylation at the alpha-carbon. semanticscholar.org The choice of base, solvent, and reaction temperature can influence the selectivity between N- and C-alkylation. For instance, the use of potassium hydroxide (B78521) with an alkyl halide can lead to N-alkylation. semanticscholar.org
Acylation of the amide nitrogen can be accomplished using acylating agents like acid chlorides or anhydrides. This reaction would introduce an acyl group onto the nitrogen, forming an N-acylamide or imide derivative.
Table 1: Potential N-Alkylation and Acylation Reactions
| Reaction Type | Reagents | Potential Product |
|---|---|---|
| N-Alkylation | 1. Strong Base (e.g., NaH, KOH) 2. Alkyl Halide (R-X) | N-alkyl-N-[2-(benzyloxy)ethyl]-2,2-diphenylacetamide |
The carbonyl group of the amide is susceptible to reduction. Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), can reduce the amide to the corresponding amine. In the case of this compound, this would result in the formation of N-(2,2-diphenylethyl)-N'-(2-(benzyloxy)ethyl)ethane-1,2-diamine. This transformation is a powerful tool for converting amides into highly functionalized amines.
Functionalization of the Benzyloxyethyl Chain
The benzyloxyethyl side chain provides a versatile handle for further molecular modifications, primarily through cleavage of the benzyl (B1604629) ether and subsequent reactions of the liberated hydroxyl group.
The benzyl ether linkage is a commonly used protecting group for alcohols and can be selectively cleaved under various conditions. The most prevalent method for deprotection is catalytic hydrogenolysis. organic-chemistry.orgjk-sci.com This reaction typically involves treating the compound with hydrogen gas in the presence of a palladium catalyst, often on a carbon support (Pd/C). jk-sci.com The reaction proceeds under mild conditions and results in the formation of the primary alcohol and toluene (B28343) as a byproduct. organic-chemistry.org
Alternative methods for benzyl ether cleavage include the use of strong acids, although this is limited to substrates that can withstand acidic conditions. organic-chemistry.org Oxidative methods have also been developed for the deprotection of benzyl ethers. researchgate.net
Table 2: Benzyl Ether Deprotection Methods
| Method | Reagents and Conditions | Product |
|---|---|---|
| Catalytic Hydrogenolysis | H₂, Pd/C, solvent (e.g., EtOH, MeOH) | N-(2-hydroxyethyl)-2,2-diphenylacetamide |
| Transfer Hydrogenation | 1,4-cyclohexadiene, Pd/C | N-(2-hydroxyethyl)-2,2-diphenylacetamide |
Once the benzyl protecting group is removed to yield N-(2-hydroxyethyl)-2,2-diphenylacetamide, the resulting primary hydroxyl group is available for a wide range of derivatization reactions. researchgate.net These transformations allow for the introduction of various functional groups, altering the molecule's physical and chemical properties.
Common derivatization reactions for primary alcohols include:
Esterification: Reaction with carboxylic acids, acid chlorides, or anhydrides to form esters. researchgate.net
Etherification: Reaction with alkyl halides under basic conditions (Williamson ether synthesis) to form new ethers. researchgate.net
Oxidation: Conversion of the primary alcohol to an aldehyde or a carboxylic acid using appropriate oxidizing agents.
Conversion to Alkyl Halides: Reaction with reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) to replace the hydroxyl group with a halogen.
Table 3: Potential Derivatization of the Primary Hydroxyl Group
| Reaction Type | Reagents | Potential Product Class |
|---|---|---|
| Esterification | RCOOH, acid catalyst or RCOCl, base | Ester |
| Etherification | 1. Base (e.g., NaH) 2. R-X | Ether |
| Oxidation (to aldehyde) | PCC, PDC | Aldehyde |
| Oxidation (to carboxylic acid) | KMnO₄, H₂CrO₄ | Carboxylic Acid |
Transformations Involving the Diphenylacetamido Alpha-Carbon
The alpha-carbon of the diphenylacetamido moiety, the carbon atom to which the two phenyl groups and the carbonyl group are attached, is acidic due to the electron-withdrawing effect of the adjacent carbonyl group. This acidity allows for deprotonation with a suitable base to form a carbanion. This carbanion is a potent nucleophile and can participate in various carbon-carbon bond-forming reactions.
Alkylation of the alpha-carbon can be achieved by treating the compound with a strong base, such as lithium diisopropylamide (LDA) or sodium hydride, followed by the addition of an alkylating agent like an alkyl halide. nih.gov As mentioned earlier, this reaction can compete with N-alkylation, and the reaction conditions must be carefully controlled to achieve the desired selectivity. semanticscholar.org Studies on related N-substituted 2-phenylacetamides have shown that C-alkylation can be a significant reaction pathway. semanticscholar.org
α-Functionalization Reactions (e.g., Halogenation, Lithiation)
The α-carbon of the amide, situated between the carbonyl group and the two phenyl rings, is not amenable to direct functionalization as it is a quaternary center. However, the methylene (B1212753) group adjacent to the nitrogen atom and the benzylic methylene group offer sites for potential functionalization. More significantly, the acidic N-H proton of the amide can be removed to generate an amidate, which can influence subsequent reactions.
Halogenation:
Halogenation reactions introduce halogen atoms (F, Cl, Br, I) into an organic compound. mt.comkhanacademy.org While direct α-halogenation at the diphenylmethyl carbon is not possible, other parts of the molecule could potentially be halogenated. For instance, electrophilic aromatic substitution on the phenyl rings is a plausible transformation, though it would require a Lewis acid catalyst for less reactive substrates. wikipedia.org Halogenation of amides can also occur at the α-position to the carbonyl if a proton is present, but this is not the case for this compound.
Lithiation:
Lithiation involves the replacement of a hydrogen atom with a lithium atom, creating a highly reactive organolithium compound. mt.com In the context of this compound, the most acidic proton is on the amide nitrogen. Treatment with a strong base like n-butyllithium (n-BuLi) would deprotonate the amide to form a lithium amidate. This process is a common strategy in organic synthesis. acs.orgacs.org
Once the lithium amidate is formed, further reactions can be envisioned. For example, lateral lithiation, which involves the deprotonation of a position ortho to a directing group on an aromatic ring, could potentially occur on one of the phenyl rings of the diphenylmethyl group or the benzyl group, although this is less likely than N-H deprotonation. researchgate.net The primary utility of forming the lithium amidate would be to modify the electronic properties of the molecule for subsequent rearrangement or cyclization reactions.
Below is a table illustrating potential electrophiles that could react with a lithiated intermediate, assuming a suitable carbanion could be generated.
| Electrophile | Product Type | Example Reagent |
|---|---|---|
| Alkyl Halide | Alkylated Product | Methyl Iodide (CH₃I) |
| Aldehyde/Ketone | Hydroxyalkylated Product | Acetone ((CH₃)₂CO) |
| Carbon Dioxide | Carboxylic Acid | CO₂ |
| Disulfide | Thiolated Product | Dimethyl disulfide (CH₃SSCH₃) |
Cyclization and Annulation Strategies for Heterocyclic Derivatives
The functional groups within this compound provide opportunities for intramolecular cyclization to form various heterocyclic systems. organic-chemistry.org Annulation reactions, which involve the formation of a new ring onto an existing one, could also be envisioned. nih.govnih.gov
Potential cyclization pathways include:
Pictet-Spengler type reaction: While a classic Pictet-Spengler reaction involves a β-arylethylamine and an aldehyde or ketone, a modification could potentially lead to cyclization. For instance, after reduction of the amide to an amine, an intramolecular reaction with an activated phenyl ring could be possible.
Bischler-Napieralski or Friedel-Crafts type reactions: Intramolecular electrophilic substitution onto one of the phenyl rings could lead to the formation of a new ring system. This would likely require activation of the amide carbonyl, for example, by conversion to a more reactive species.
Annulation strategies often involve multi-step processes, such as a Michael addition followed by an intramolecular aldol (B89426) reaction, as seen in the Robinson annulation. youtube.com For this compound, a bespoke annulation strategy would need to be designed based on the desired heterocyclic target. The synthesis of N-heterocycles can be achieved from a variety of N-substituted starting materials. mdpi.combeilstein-journals.orgresearchgate.net
Catalytic and Stoichiometric Redox Reactions
The redox chemistry of this compound would primarily involve the amide and benzyloxy functional groups.
Reduction: The amide group can be reduced to an amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). pearson.com This transformation would yield N-[2-(benzyloxy)ethyl]-2,2-diphenylethanamine. The benzyloxy group is generally stable to these conditions, although hydrogenolysis can cleave benzyl ethers.
Oxidation: The benzyloxy group is susceptible to oxidative cleavage. Oxidative debenzylation of N-benzyl amides has been achieved using reagents like alkali metal bromides in the presence of an oxidant. organic-chemistry.orgacs.orgacs.org A similar strategy could potentially cleave the O-benzyl ether in this compound to yield the corresponding alcohol. This method is often preferred for its mild conditions and avoidance of transition metals. organic-chemistry.orgorganic-chemistry.org Stoichiometric oxidants are commonly used for various transformations in organic synthesis. acsgcipr.orgnih.govresearchgate.net
The table below outlines potential redox reactions for the target molecule.
| Reaction Type | Functional Group Targeted | Reagent(s) | Product Type |
|---|---|---|---|
| Reduction | Amide | Lithium Aluminum Hydride (LiAlH₄) | Amine |
| Oxidative Cleavage | Benzyloxy Group | KBr / Oxone | Alcohol |
| Hydrogenolysis | Benzyloxy Group | H₂, Pd/C | Alcohol |
Design and Synthesis of N 2 Benzyloxy Ethyl 2,2 Diphenylacetamide Derivatives and Analogues for Research Applications
Rational Design Principles for Structural Modification
The design of new analogues of N-[2-(benzyloxy)ethyl]-2,2-diphenylacetamide is guided by established medicinal chemistry principles to systematically explore the chemical space around the core scaffold. The objective is to modulate physicochemical properties, conformational flexibility, and potential interactions with biological targets.
Isosteric and bioisosteric replacements are key strategies in drug design aimed at modifying a molecule's properties while retaining or enhancing its biological activity. mdpi.comresearchgate.net In the context of the diphenylacetamide scaffold, these principles can be applied to several key regions of the molecule to fine-tune its characteristics.
The diphenylmethyl group is a critical feature, contributing significantly to the molecule's lipophilicity and potential for pi-stacking interactions. Bioisosteric replacements for one or both of the phenyl rings could include heteroaromatic rings such as pyridyl or thiophene (B33073) groups. mdpi.com This modification can alter the electronic distribution and hydrogen bonding capacity of the scaffold. For instance, replacing a phenyl ring with a pyridine (B92270) ring introduces a nitrogen atom that can act as a hydrogen bond acceptor, potentially forming new interactions with a biological target. Furthermore, saturated bicyclic structures could be employed as rigid mimics of the phenyl rings to explore conformational constraints. researchgate.net
The amide linkage is another key functional group amenable to bioisosteric replacement. While amides are crucial for structural integrity and hydrogen bonding, they can be susceptible to hydrolysis by proteases. Replacing the amide with metabolically more stable groups like a 1,2,3-triazole or a ketone are viable strategies.
Below is a table illustrating potential isosteric and bioisosteric replacements for the diphenylacetamide scaffold.
| Original Functional Group | Moiety | Potential Isosteric/Bioisosteric Replacement(s) | Rationale for Replacement |
| Phenyl | Diphenylmethyl | Pyridyl, Thienyl, Cyclohexyl | Modulate electronics, solubility, and H-bonding capacity |
| Amide | Acetamide (B32628) | 1,2,3-Triazole, Ketone, Ester | Enhance metabolic stability, alter H-bonding pattern |
| Carbonyl Oxygen | Amide | Sulfone | Alter geometry and electronic properties |
This table presents hypothetical modifications based on established principles of isosteric and bioisosteric replacement in medicinal chemistry.
The N-[2-(benzyloxy)ethyl] portion of the molecule offers numerous opportunities for systematic structural modification to probe interactions with a target and to modulate pharmacokinetic properties.
The benzyloxy group can be systematically varied by introducing substituents on the phenyl ring. Electron-donating groups (e.g., methoxy, methyl) and electron-withdrawing groups (e.g., chloro, trifluoromethyl) can be placed at the ortho, meta, and para positions to explore the electronic and steric requirements of a potential binding pocket. The ether oxygen can also be replaced with a sulfur atom (thioether) or a methylene (B1212753) group to alter bond angles and lipophilicity.
The ethyl linker provides conformational flexibility. Its length can be systematically varied (e.g., from a single methylene group to a propyl or butyl chain) to determine the optimal distance between the diphenylacetamide core and the benzyloxy moiety for target engagement. Introducing rigidity into the linker, for example by incorporating it into a cyclic system like a piperidine (B6355638) ring, can also be a valuable strategy to lock the molecule into a more defined conformation. nih.gov
Structure-Activity Relationship (SAR) Studies for Molecular Recognition and Interaction
SAR studies are essential for understanding how chemical structure relates to biological activity. For this compound, these studies would aim to identify the key structural features required for molecular recognition and interaction with a biological target, treating the molecule as a potential probe.
A pharmacophore model for this scaffold would likely include key features such as hydrophobic regions, hydrogen bond donors and acceptors, and aromatic interaction centers. The two phenyl rings of the diphenylacetamide moiety represent significant hydrophobic and potential aromatic interaction sites. The amide carbonyl is a key hydrogen bond acceptor, while the amide N-H is a hydrogen bond donor. The ether oxygen of the benzyloxy group provides an additional hydrogen bond acceptor site, and its associated phenyl ring offers another region for aromatic interactions.
Systematic modification and subsequent biological evaluation of analogues would allow for the validation and refinement of this hypothetical pharmacophore. For example, removal or modification of the ether oxygen would probe the importance of this hydrogen bond acceptor. Similarly, substitution on the phenyl rings would delineate the steric and electronic requirements of the corresponding binding pockets.
The following table outlines a hypothetical SAR study based on modifications to the core scaffold.
| Modification | Position of Modification | Observed Activity (Hypothetical) | Interpretation |
| Phenyl to Cyclohexyl | Diphenylacetamide | Decreased | Aromatic interactions are crucial for binding. |
| Amide N-H to N-Me | Acetamide | Decreased | The N-H hydrogen bond donor is essential. |
| Benzyloxy O to CH2 | Benzyloxyethyl | Maintained | The ether oxygen is not a critical H-bond acceptor. |
| Para-Cl on Benzyl (B1604629) | Benzyloxy | Increased | An electron-withdrawing group is favored in this position. |
This table provides an illustrative example of how SAR data would be interpreted in the context of identifying key pharmacophoric elements.
The conformational flexibility of this compound, particularly around the ethyl linker and the diphenylmethyl group, means that it can adopt multiple conformations in solution. While this flexibility can be advantageous for initial target binding, it can also be entropically unfavorable.
Introducing conformational constraints can lock the molecule into a bioactive conformation, potentially leading to increased potency and selectivity. This can be achieved by incorporating the ethyl linker into a ring system or by introducing bulky groups that restrict bond rotation. For example, replacing the ethyl linker with a piperidine or pyrrolidine (B122466) ring would significantly reduce the number of accessible conformations. Comparing the biological activity of flexible versus rigid analogues can provide valuable insights into the bound conformation of the molecule at its target.
Combinatorial Chemistry and Library Synthesis Approaches for High-Throughput Screening of Research Probes
To efficiently explore the SAR of the this compound scaffold, combinatorial chemistry and library synthesis approaches can be employed. These techniques allow for the rapid generation of a large number of derivatives for high-throughput screening.
A potential combinatorial library could be designed by varying three key points of diversity on the scaffold:
R1 and R2 on the diphenylmethyl group: A variety of substituted phenylacetic acids can be used as starting materials.
The linker (L): Different amino alcohols with varying linker lengths and rigidity can be utilized.
R3 on the benzyl group: A collection of substituted benzyl halides can be employed.
The synthesis could be carried out in a parallel fashion, for instance, by first coupling a set of diphenylacetic acids with a set of amino alcohols to generate a library of intermediate amides. These intermediates could then be reacted with a set of benzyl halides to produce the final library of this compound analogues.
The table below illustrates a potential combinatorial library design.
| Building Block 1 (Diphenylacetic Acid) | Building Block 2 (Amino Alcohol) | Building Block 3 (Benzyl Halide) |
| Diphenylacetic acid | 2-Aminoethanol | Benzyl bromide |
| Di(4-chlorophenyl)acetic acid | 3-Aminopropanol | 4-Methoxybenzyl chloride |
| Di(4-methoxyphenyl)acetic acid | 2-Amino-2-methylpropan-1-ol | 4-Trifluoromethylbenzyl bromide |
| Di(pyridin-2-yl)acetic acid | (R)-2-Aminobutan-1-ol | 2-Chlorobenzyl bromide |
This table exemplifies the building blocks that could be used to generate a diverse combinatorial library of this compound analogues for high-throughput screening.
Through the systematic application of these design and synthesis strategies, a diverse library of this compound derivatives can be generated. The subsequent screening of these compounds will provide valuable tools for probing biological systems and may lead to the discovery of novel research probes with tailored properties.
Synthesis of Labeled Analogues for Mechanistic Studies (e.g., Isotopic Labeling)
The use of isotopically labeled compounds is a powerful and indispensable tool in pharmaceutical research. nih.gov For derivatives and analogues of this compound, incorporating stable (e.g., Deuterium (B1214612) [²H or D], Carbon-13 [¹³C]) or radioactive (e.g., Carbon-14 [¹⁴C]) isotopes provides unparalleled insight into metabolic pathways, reaction mechanisms, and pharmacokinetic profiles. moravek.com These labeled analogues are chemically identical to their unlabeled counterparts but can be traced and quantified, enabling detailed mechanistic studies.
The primary applications for such labeled compounds include Absorption, Distribution, Metabolism, and Excretion (ADME) studies, where ¹⁴C or ¹³C labeling allows for the tracking of the molecule and its metabolites within a biological system. moravek.com Furthermore, deuterium labeling is particularly valuable for investigating the kinetic isotope effect (KIE), which can reveal the rate-determining steps of metabolic transformations, often mediated by enzymes like the cytochrome P450 family. researchgate.netportico.orgnih.govnih.gov
The synthesis of labeled this compound analogues is predicated on the foundational amide coupling reaction between a 2,2-diphenylacetic acid moiety and a 2-(benzyloxy)ethan-1-amine moiety. Labeling can be strategically introduced into either of these precursors.
Synthesis of Carbon-Labeled Analogues ([¹³C] or [¹⁴C])
Carbon-13 and Carbon-14 are the most common isotopes for labeling in metabolic studies due to the ubiquity of carbon in drug molecules. moravek.comrsc.org The label can be incorporated into the diphenylacetic acid portion or the benzyloxyethyl amine portion of the target molecule.
Labeling the Diphenylacetamide Moiety: The most direct method involves using isotopically labeled 2,2-diphenylacetic acid. While custom synthesis from basic labeled precursors like ¹³CO₂ or Na¹⁴CN is feasible, a more practical approach may involve sourcing labeled precursors. nih.govdatapdf.com For instance, companies like American Radiolabeled Chemicals, Inc. offer related compounds such as Phenylacetic acid [1-¹⁴C], which can serve as a starting point for the synthesis of the required diphenyl-substituted analogue. arcincusa.com The synthesis could proceed by α-phenylation of the labeled phenylacetic acid derivative followed by amide coupling. A plausible synthetic scheme is outlined below:
Preparation of Labeled 2,2-Diphenylacetic Acid: Starting with a precursor like Phenylacetic acid-[1-¹³C] or Phenylacetic acid-[1-¹⁴C].
Amide Coupling: Reacting the labeled 2,2-diphenylacetic acid with unlabeled 2-(benzyloxy)ethan-1-amine using standard coupling reagents (e.g., DCC, EDC) or after conversion to the corresponding acid chloride to yield the final labeled product.
Labeling the Benzyloxyethyl Amine Moiety: Alternatively, the label can be introduced on the ethylamine (B1201723) sidechain. This would typically involve a custom synthesis starting from simpler, commercially available labeled building blocks.
Preparation of Labeled 2-(Benzyloxy)ethan-1-amine: A potential route starts with [1,2-¹³C₂]-ethanolamine or [1,2-¹⁴C₂]-ethanolamine. The hydroxyl group is then protected with a benzyl group via Williamson ether synthesis to yield the labeled amine precursor.
Amide Coupling: The resulting labeled 2-(benzyloxy)ethan-1-amine is then coupled with unlabeled 2,2-diphenylacetic acid to produce the final compound with the label specifically in the ethyl bridge.
Synthesis of Deuterium-Labeled Analogues ([²H] or D)
Deuterium labeling is a key strategy for enhancing the metabolic stability of a drug or for probing reaction mechanisms through the kinetic isotope effect. chem-station.com The C-D bond is stronger than the C-H bond, and this difference can slow down metabolic reactions where C-H bond cleavage is the rate-limiting step. nih.gov
Labeling the Diphenylacetamide Moiety: The methine proton (the hydrogen on the carbon bearing the two phenyl groups) is a potential site for metabolic oxidation. Replacing this proton with deuterium can significantly alter the metabolic rate.
Preparation of Labeled 2,2-Diphenylacetic Acid: This can be achieved via H-D exchange reactions on unlabeled 2,2-diphenylacetic acid. Using a palladium catalyst in the presence of D₂O is an effective method for selective deuteration at benzylic positions. nih.gov
Amide Coupling: The resulting 2,2-diphenylacetic acid-[2-²H] is then coupled with 2-(benzyloxy)ethan-1-amine.
Labeling the Benzyloxyethyl Amine Moiety: Deuteration can also be introduced at various positions on the 2-(benzyloxy)ethan-1-amine fragment to investigate its metabolic fate.
Preparation of Labeled 2-(Benzyloxy)ethan-1-amine: This can be accomplished by using deuterated starting materials, such as benzyl alcohol-d₇ for labeling the benzyl group or ethanolamine-d₄ for labeling the ethyl group. Reductive deuteration of aromatic esters using D₂O as the deuterium source is a modern technique to produce deuterated benzyl alcohols. organic-chemistry.org
Amide Coupling: The selectively deuterated amine precursor is then reacted with 2,2-diphenylacetic acid.
The following table summarizes potential isotopically labeled analogues and their primary applications in mechanistic research.
Table 1: Proposed Labeled Analogues of this compound and Their Research Applications
| Labeled Analogue Name | Position of Isotope(s) | Isotope | Primary Application |
|---|---|---|---|
| This compound-[carbonyl-¹³C] | Amide carbonyl carbon | ¹³C | ADME studies, metabolite identification |
| This compound-[carbonyl-¹⁴C] | Amide carbonyl carbon | ¹⁴C | Quantitative whole-body autoradiography (QWBA), ADME studies |
| This compound-[2-²H] | Carbon adjacent to phenyl groups (methine carbon) | ²H (D) | Kinetic Isotope Effect (KIE) studies, metabolic stability assessment |
| N-[2-(benzyloxy)ethyl-¹³,¹³C₂]-2,2-diphenylacetamide | Both carbons of the ethyl bridge | ¹³C | Metabolite profiling, pathway elucidation |
The synthesis of these analogues relies on the availability of labeled precursors. While direct precursors for the target molecule may require custom synthesis, many simpler labeled building blocks are commercially available from various suppliers.
Table 2: Examples of Commercially Available Labeled Precursors for Synthesis
| Labeled Precursor | Isotope | Potential Supplier(s) |
|---|---|---|
| Phenylacetic acid [1-¹⁴C] | ¹⁴C | American Radiolabeled Chemicals, Inc. |
| Phenylacetic acid-1,2-¹³C₂ | ¹³C | CIL, Fisher Scientific |
| Ethanolamine-d₄ | ²H (D) | Sigma-Aldrich, CIL |
| Benzyl alcohol-d₇ | ²H (D) | Sigma-Aldrich, CIL |
| Deuterium oxide (D₂O) | ²H (D) | Multiple |
| Sodium Cyanide-¹³C | ¹³C | Sigma-Aldrich |
By employing these labeled analogues, researchers can conduct detailed mechanistic studies to understand how this compound and its derivatives are processed in biological systems, providing crucial data for further development.
Applications of N 2 Benzyloxy Ethyl 2,2 Diphenylacetamide in Synthetic and Chemical Biology Research
Utilization as a Versatile Synthetic Intermediate in Complex Molecule Construction
N-[2-(benzyloxy)ethyl]-2,2-diphenylacetamide serves as a valuable building block in organic synthesis, primarily due to the distinct reactivity of its functional groups. The fundamental structure is typically assembled through an amide coupling reaction between a diphenylacetic acid derivative (such as diphenylacetyl chloride) and 2-(benzyloxy)ethan-1-amine. This straightforward synthesis provides access to a stable core structure that can be elaborated upon in subsequent steps.
The true versatility of this compound as an intermediate lies in the strategic manipulation of its components:
The Amide Bond: The stability of the amide linkage provides a robust connection that withstands a variety of reaction conditions, allowing for modifications at other parts of the molecule.
The Diphenylmethyl Group: The two phenyl rings offer sites for electrophilic aromatic substitution, enabling the introduction of new functional groups to alter the molecule's steric or electronic properties.
The Benzyl (B1604629) Ether: The benzyloxy group is a key feature, acting as a stable protecting group for a primary alcohol. The benzyl group can be selectively removed via catalytic hydrogenation (e.g., using palladium on carbon, Pd/C, and hydrogen gas), unmasking a reactive hydroxyl group. This newly revealed alcohol can then be used for further derivatization, such as esterification, etherification, or conversion to a leaving group for nucleophilic substitution, thereby extending the molecular framework.
This capacity for controlled, stepwise modification makes this compound an effective intermediate for creating libraries of related compounds or for the total synthesis of more complex molecular targets. The general utility of the N-phenylacetamide scaffold is well-established in the synthesis of biologically active molecules and functional conjugates.
Role as a Scaffold for the Development of Chemical Probes
A chemical scaffold is a core molecular structure upon which new molecules with desired properties are built. The this compound structure is a promising scaffold for developing chemical probes—molecules designed to identify, track, or modulate biological targets. Its framework allows for the systematic introduction of reporter groups, affinity labels, or bio-orthogonal handles.
Photoaffinity labeling is a powerful technique used to identify the binding partners of a molecule within a complex biological sample. This method involves a "bait" molecule equipped with a photoreactive group that, upon irradiation with light of a specific wavelength, forms a highly reactive intermediate that covalently bonds to any nearby interacting biomolecules (the "prey").
Commonly used photoreactive units include aryl azides, diazirines, and benzophenones. The this compound scaffold is particularly amenable to derivatization into a benzophenone-based probe. By modifying one of the phenyl rings to include a ketone at the para-position, the molecule would be converted into a photoactivatable probe. Upon irradiation (typically at 350–360 nm), the benzophenone moiety would generate a reactive triplet state capable of abstracting a hydrogen atom from a C-H bond of a nearby protein, resulting in a stable, covalent cross-link. This allows for the subsequent isolation and identification of the labeled protein, revealing the biological target. While the direct application of this specific compound as a photoaffinity label is not extensively documented, its structural components provide a clear blueprint for the rational design of such probes.
Bio-orthogonal chemistry refers to a class of chemical reactions that can occur in a living system without interfering with native biochemical processes. These reactions provide a way to "click" molecules together in a highly specific manner within the complex environment of a cell or organism. Integrating a bio-orthogonal handle into the this compound scaffold would transform it into a probe for in-situ labeling and imaging applications.
This can be conceptually achieved by replacing the benzyloxy group with a small, inert, and highly selective functional group, such as an azide or a terminal alkyne. An azide-modified version of the scaffold could then be used in two of the most prominent bio-orthogonal reactions:
The Staudinger Ligation: This reaction occurs between an azide and a triarylphosphine, forming a stable amide bond. It was one of the first bio-orthogonal reactions to be widely used in living systems.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): Also known as copper-free click chemistry, this reaction involves the rapid cycloaddition of an azide with a strained cyclooctyne. Its fast kinetics and the absence of a cytotoxic copper catalyst make it highly suitable for live-cell imaging.
By incorporating such functionalities, the molecule could be introduced into a biological system to bind its target, followed by the introduction of a reporter molecule (e.g., a fluorophore) bearing the complementary reactive group. The ensuing bio-orthogonal reaction would covalently attach the reporter, allowing for visualization and tracking of the target molecule.
| Bio-orthogonal Reaction | Reactive Partners | Key Features |
|---|---|---|
| Staudinger Ligation | Azide + Triarylphosphine | First widely used bio-orthogonal reaction; good stability; relatively slow kinetics. |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide + Strained Alkyne (e.g., cyclooctyne) | Copper-free click chemistry; fast reaction kinetics; excellent for live-cell applications. |
| Inverse-Electron-Demand Diels-Alder (IEDDA) | Tetrazine + Strained Alkene/Alkyne | Extremely fast kinetics, among the fastest bio-orthogonal reactions; produces nitrogen gas as the only byproduct. |
Advancement of Research Tools for Studying Molecular Interactions
The potential to transform this compound into specialized chemical probes makes it a valuable platform for developing advanced research tools. By combining its core structure with photoaffinity labels or bio-orthogonal handles, researchers can create sophisticated molecules to investigate complex biological questions. For example, a dual-functionalized probe could be designed with both a photo-cross-linking group to identify a binding partner and a bio-orthogonal handle for subsequent fluorescent labeling and imaging. The diphenylacetamide scaffold itself is found in various derivatives that have been explored for their biological activities, indicating the relevance of this chemical class in interacting with biological systems.
Exploration in Materials Science and Supramolecular Chemistry
The unique molecular structure of this compound also suggests potential applications in materials science and supramolecular chemistry. The molecule contains both rigid and flexible segments, a design principle often used to create liquid crystals and other self-assembling systems.
Supramolecular Assembly: The two phenyl rings of the diphenylacetamide group are capable of engaging in π-π stacking interactions, which are non-covalent forces that can drive the self-assembly of molecules into ordered, higher-order structures.
Polymer Science: The benzyloxyethyl side chain offers a site for modification into a polymerizable group, such as a methacrylate. Monomers containing bulky and aromatic groups like diphenylacetamide or benzyl groups are known to influence the properties of polymers. For instance, benzyl methacrylate is used to create polymers with specific thermal and mechanical properties. By incorporating the this compound motif into a polymer backbone, it could be possible to create new materials with tailored characteristics, such as high refractive index or specific surface properties. While this remains an area for exploration, the foundational chemical features of the compound make it an intriguing candidate for the design of novel functional materials.
Future Outlook and Emerging Research Frontiers for N 2 Benzyloxy Ethyl 2,2 Diphenylacetamide
Integration with Artificial Intelligence and Machine Learning in Reaction Prediction and Compound Design
The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the way chemists approach synthesis and molecular design. chemcopilot.comrjptonline.org For a molecule like N-[2-(benzyloxy)ethyl]-2,2-diphenylacetamide, these computational tools can significantly accelerate its investigation and the discovery of novel derivatives with enhanced properties.
Furthermore, generative AI models can be employed in the de novo design of novel compounds based on the this compound scaffold. By defining desired physicochemical properties or biological activities, these algorithms can propose new molecular structures that are optimized for specific applications. For instance, if the goal is to develop a derivative with improved solubility or a higher affinity for a particular biological target, AI can generate a ranked list of candidate molecules for synthesis and testing.
| Reactant 1 | Reactant 2 | Proposed Catalyst | Predicted Yield (%) | Confidence Score |
| 2,2-diphenylacetyl chloride | 2-(benzyloxy)ethan-1-amine | Triethylamine | 92 | 0.95 |
| 2,2-diphenylacetic acid | 2-(benzyloxy)ethan-1-amine | DCC/DMAP | 85 | 0.91 |
| 2,2-bis(4-fluorophenyl)acetyl chloride | 2-(benzyloxy)ethan-1-amine | Pyridine (B92270) | 88 | 0.93 |
| 2,2-diphenylacetyl chloride | 2-(4-methoxybenzyloxy)ethan-1-amine | Triethylamine | 90 | 0.94 |
This table is a hypothetical representation of data that could be generated by an AI reaction prediction model.
Advancements in High-Throughput Synthesis and Automation
The synthesis of a library of compounds based on the this compound core structure can be dramatically accelerated through high-throughput synthesis and automation. nih.gov Automated synthesis platforms, often referred to as "chemical robots," can perform a large number of reactions in parallel, with precise control over reaction conditions such as temperature, stoichiometry, and reaction time. chemrxiv.org
Illustrative Data Table: High-Throughput Synthesis of a Small Library of this compound Derivatives
| Compound ID | R1 Group (on diphenyl) | R2 Group (on benzyloxy) | Reaction Time (h) | Purity (%) |
| NBE-DP-001 | H | H | 12 | 98 |
| NBE-DP-002 | 4-Cl | H | 12 | 95 |
| NBE-DP-003 | H | 4-NO2 | 18 | 92 |
| NBE-DP-004 | 4-F | 4-OCH3 | 12 | 97 |
This table illustrates the type of data that can be generated from an automated high-throughput synthesis platform.
Development of Novel Analytical Techniques for In-Situ Monitoring of Reactions
A deeper understanding of the reaction kinetics and mechanisms involved in the synthesis of this compound can be achieved through the use of novel in-situ analytical techniques. Techniques such as process analytical technology (PAT), including in-situ infrared (IR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy, allow for the real-time monitoring of chemical reactions as they occur.
This real-time data provides valuable insights into the formation of intermediates, the consumption of reactants, and the emergence of byproducts. This information is crucial for optimizing reaction conditions to maximize yield and purity. For instance, in-situ monitoring could reveal the optimal temperature profile for the amidation reaction that forms the core structure of this compound, or identify the point at which the reaction has reached completion, preventing unnecessary heating and potential degradation of the product.
Furthermore, advances in mass spectrometry, such as desorption electrospray ionization mass spectrometry (DESI-MS), enable the high-throughput analysis of reaction outcomes with minimal sample preparation. nih.gov This can be particularly useful in the context of high-throughput synthesis, allowing for the rapid confirmation of product formation and purity across a large library of compounds.
Illustrative Data Table: In-Situ IR Monitoring of the Synthesis of this compound
| Time (min) | Reactant A Peak (cm⁻¹) | Product Peak (cm⁻¹) | Relative Product Concentration |
| 0 | 1780 | - | 0.00 |
| 15 | 1765 | 1650 | 0.25 |
| 30 | 1750 | 1650 | 0.55 |
| 60 | 1730 | 1650 | 0.85 |
| 120 | Not Detected | 1650 | 1.00 |
This is a simplified, hypothetical representation of data that could be obtained from in-situ IR spectroscopy during a chemical synthesis.
Expanding Applications as Advanced Chemical Biology Probes and Research Tools
The structure of this compound suggests its potential as a scaffold for the development of advanced chemical biology probes. mdpi.com Chemical probes are small molecules designed to interact with specific biological targets, enabling the study of their function in complex biological systems. youtube.com
By incorporating specific functionalities into the this compound structure, it could be transformed into a versatile research tool. For example, the addition of a fluorophore would allow for the visualization of its localization within cells using fluorescence microscopy. The incorporation of a photoreactive group could enable photo-affinity labeling to identify its protein binding partners. Furthermore, the attachment of a "clickable" handle, such as an alkyne or an azide, would facilitate its use in bioorthogonal chemistry applications for tracking and isolating its targets.
The development of such probes based on the this compound scaffold could open up new avenues for investigating a wide range of biological processes. Depending on its inherent biological activity, which is yet to be determined, these probes could be used to study enzyme function, receptor signaling, or other cellular pathways.
Illustrative Data Table: Potential Modifications of this compound for Chemical Probe Development
| Modification | Functional Group Added | Intended Application | Example Analytical Technique |
| Fluorescent Labeling | Fluorescein isothiocyanate (FITC) | Cellular imaging | Confocal Microscopy |
| Photo-affinity Labeling | Benzophenone | Target identification | Mass Spectrometry |
| Bioorthogonal Handle | Terminal Alkyne | In-cell tracking and pull-down | Click Chemistry & Western Blot |
| Radiolabeling | ¹⁸F | In vivo imaging | Positron Emission Tomography (PET) |
This table provides hypothetical examples of how this compound could be functionalized for use as a chemical probe.
Q & A
Q. What are the optimal reaction conditions for synthesizing N-[2-(benzyloxy)ethyl]-2,2-diphenylacetamide?
The synthesis typically involves coupling 2,2-diphenylacetyl chloride with 2-(benzyloxy)ethylamine. Key parameters include:
- Solvents : Dichloromethane (DCM) or dimethylformamide (DMF) are preferred for their ability to dissolve both reactants .
- Catalysts : Triethylamine (TEA) or sodium hydroxide (NaOH) are used to neutralize HCl byproducts and accelerate amide bond formation .
- Temperature : Reactions are often conducted at room temperature for 3–6 hours, with yields improving under reflux (~40–60°C) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) is recommended .
Q. How can researchers confirm the structural identity of this compound?
Standard analytical methods include:
- NMR Spectroscopy : H and C NMR to verify the benzyloxy, ethyl, and diphenylacetamide moieties. Key signals include aromatic protons (δ 7.2–7.5 ppm) and the amide carbonyl (δ ~168–170 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion ([M+H]) at m/z 424.1914 (CHNO) .
- X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction resolves bond lengths and dihedral angles (e.g., diphenyl groups at ~82.6°) .
Advanced Research Questions
Q. How can contradictory bioactivity data (e.g., anti-inflammatory vs. cytotoxic effects) be resolved?
Discrepancies may arise from assay-specific conditions or off-target interactions. Mitigation strategies include:
- Dose-Response Curves : Establish IC values across multiple cell lines (e.g., RAW 264.7 macrophages for anti-inflammatory activity vs. HeLa for cytotoxicity) .
- Target Profiling : Use kinase/GPCR panels to identify unintended receptor binding .
- Structural Analogs : Compare activity with derivatives (e.g., replacing the benzyloxy group with methoxyphenoxy) to isolate pharmacophores .
Q. What methodologies improve the pharmacokinetics (e.g., solubility, bioavailability) of this compound?
- Prodrug Design : Introduce hydrolyzable groups (e.g., esterification of the benzyloxy moiety) to enhance aqueous solubility .
- Nanoparticle Formulation : Encapsulate in PEGylated liposomes to prolong circulation time .
- LogP Optimization : Reduce hydrophobicity (LogP ~4.5) via substituent modification (e.g., replacing phenyl with pyridyl groups) .
Q. How can computational modeling guide the design of this compound derivatives?
- Docking Studies : Simulate binding to targets like cyclooxygenase-2 (COX-2) using AutoDock Vina. Focus on interactions with the catalytic Tyr385 residue .
- QSAR Models : Corporate Hammett constants (σ) of substituents to predict bioactivity trends .
- ADMET Prediction : Tools like SwissADME assess intestinal permeability (Caco-2 model) and cytochrome P450 interactions .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported synthetic yields (e.g., 40% vs. 65%)?
- Reagent Purity : Verify anhydrous conditions for 2,2-diphenylacetyl chloride (moisture degrades acyl chlorides) .
- Stoichiometry : Optimize amine-to-acyl chloride ratios (1:1.2 recommended) .
- Workup Efficiency : Test alternative quenching agents (e.g., ice-cold HCl vs. NaHCO) to minimize byproduct retention .
Q. Why do solubility measurements vary across studies (e.g., DMSO vs. PBS)?
- Solvent Polarity : DMSO (polar aprotic) masks poor aqueous solubility. Use dynamic light scattering (DLS) to detect aggregation in PBS .
- pH Effects : Protonation of the amide group at acidic pH (e.g., gastric fluid) may enhance solubility .
Experimental Design Considerations
Q. What in vitro assays are most suitable for evaluating neuroprotective effects?
- Glutamate-Induced Excitotoxicity : Measure viability in SH-SY5Y neurons via MTT assay .
- Oxidative Stress Models : Expose to HO and quantify reactive oxygen species (ROS) using DCFH-DA fluorescence .
- Target Validation : Western blotting for Bcl-2/Bax ratios to assess apoptosis modulation .
Q. How can researchers validate the compound’s stability under physiological conditions?
- Plasma Stability : Incubate with rat plasma (37°C, 24 hrs) and monitor degradation via LC-MS .
- pH Stability : Test in buffers (pH 1.2–7.4) and identify degradation products (e.g., hydrolysis to diphenylacetic acid) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
